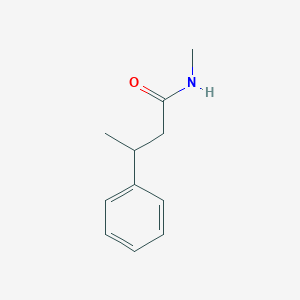
N-methyl-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-phenylbutanamide is an organic compound with the molecular formula C11H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its unique structural features, which include a phenyl group attached to a butanamide backbone, with a methyl group substituting the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-3-phenylbutanamide can be synthesized through various methods. One common approach involves the reaction of 3-phenylbutanoic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This process converts the amide group into an amine.
Substitution: The compound can participate in substitution reactions, where the phenyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-3-phenylbutanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
N-methyl-3-phenylbutanamide can be compared with other similar compounds such as N-ethyl-3-phenylbutanamide and N-methyl-3-phenylpropanamide. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the phenyl and butanamide groups in this compound contributes to its distinct characteristics and applications.
Comparison with Similar Compounds
- N-ethyl-3-phenylbutanamide
- N-methyl-3-phenylpropanamide
- N-methyl-3-phenylpentanamide
This detailed overview provides a comprehensive understanding of N-methyl-3-phenylbutanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-methyl-3-phenylbutanamide |
InChI |
InChI=1S/C11H15NO/c1-9(8-11(13)12-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI Key |
SPSRNBYKWRFJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11167963.png)
![4-ethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11167964.png)
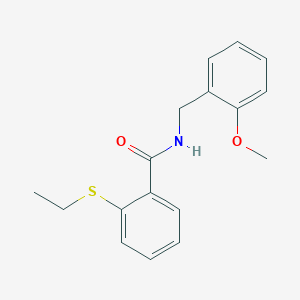
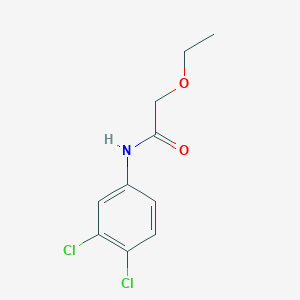
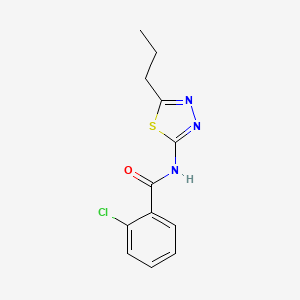
![6,7-dimethoxy-4-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2H-chromen-2-one](/img/structure/B11167973.png)
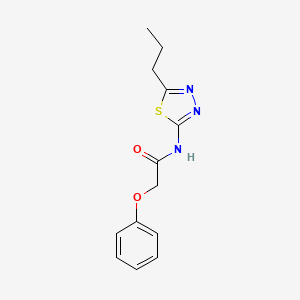
![2-(4-Bromo-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B11167993.png)
![1-cyclohexyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167994.png)
![N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B11168001.png)
![[4-(4-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11168005.png)
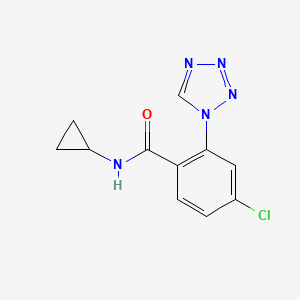

![N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B11168028.png)
